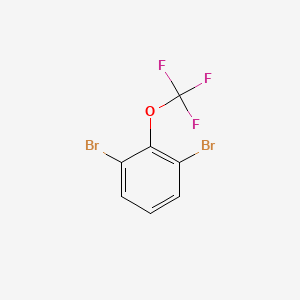

1,3-Dibromo-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYGODDLQKBEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of 1,3-Dibromo-2-(trifluoromethoxy)benzene

[1][2]

Executive Summary

1,3-Dibromo-2-(trifluoromethoxy)benzene (IUPAC: 2,6-Dibromo-1-(trifluoromethoxy)benzene) is a highly specialized fluorinated aromatic building block.[1][2] Distinguished by the steric crowding of the trifluoromethoxy (

Unlike its more common isomer (1,3-dibromo-5-(trifluoromethoxy)benzene), the 2-substituted variant offers unique site-selective reactivity .[1][2] The "ortho-effect" imposed by the bulky

| Key Characteristic | Description |

| CAS Number | 88149-49-9 (Related Aniline Precursor); Specific ether often custom-synthesized.[1][2] |

| Molecular Formula | |

| Molecular Weight | 319.90 g/mol |

| Primary Utility | Divergent synthesis of polysubstituted arenes; Bioisostere for 2,6-dichlorobenzene.[2] |

Molecular Architecture & Physical Properties[1][3]

Structural Analysis

The molecule features a 1,2,3-trisubstituted benzene core.[2] The central

-

Inductive Effect (

): Strong electron withdrawal, deactivating the ring toward electrophilic aromatic substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Resonance Effect (

): Weakngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> group to twist orthogonal to the aromatic plane to minimize van der Waals repulsion (the "Ortho Effect").

Physical Properties (Predicted & Observed)

| Property | Value / Trend | Note |

| Physical State | Liquid or Low-Melting Solid | High symmetry raises MP; loose packing lowers it.[1][2] |

| Boiling Point | ~220–230 °C (atm) | Estimated based on 2,6-dibromoanisole analogs.[1][2] |

| Lipophilicity ( | ~4.5 | Highly lipophilic due to |

| Solubility | High in organic solvents | DCM, THF, Toluene, Hexanes.[2] Insoluble in water. |

| Characteristic singlet for |

Synthetic Routes[4][5][6][7]

The synthesis of 1,3-dibromo-2-(trifluoromethoxy)benzene is challenging due to the steric hindrance at the oxygen atom.[1] Direct bromination of (trifluoromethoxy)benzene yields the para or 2,4-isomers, not the 2,6-isomer.[1] Therefore, the route must proceed via O-functionalization of 2,6-dibromophenol .[1][2]

Primary Route: Oxidative Desulfurization-Fluorination

This is the classical industrial approach, robust but requiring hazardous reagents (

-

Thiocarbonylation: Reaction with thiophosgene (

) or chlorothioformate to form the aryl chlorothioformate. -

Fluorination: Treatment with

/ Pyridine and a halogen source (e.g., NBS or

Laboratory Route: Silver-Mediated Trifluoromethylation

A modern, safer protocol suitable for drug discovery scales (mg to g).[1][2]

-

Reagents: 2,6-Dibromophenol,

(formed in situ) or Togni's Reagent.[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Mechanism: Radical-mediated transfer of

to the phenoxide oxygen.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Note: Steric hindrance at the 2,6-positions significantly reduces yield compared to unhindered phenols.[1][2] High temperatures and active catalysts (e.g., PhenoFluor™) are often required.

Caption: Divergent synthetic pathways for accessing the sterically congested 2-(trifluoromethoxy) core.[1][2]

Reactivity Profile

The defining feature of this molecule is its latent symmetry . It possesses two equivalent bromine atoms.[3][4][5] Reacting one breaks the symmetry, allowing for the programmable construction of

Lithium-Halogen Exchange (The "Halogen Dance" Control)

Treatment with

-

Regioselectivity: Exchange occurs exclusively at the C1 (or C3) position.[1]

-

Stability: The resulting species, 1-lithio-3-bromo-2-(trifluoromethoxy)benzene , is stabilized by intramolecular coordination of the Lithium atom to the ether oxygen (O-Li chelation).[1][2] This makes the lithio-species more stable than typical phenyllithiums, preventing rapid benzyne formation.[1]

-

Application: Quenching with electrophiles (Borates, Aldehydes, Silanes) generates a non-symmetric intermediate.[2]

Transition Metal Catalysis (Cross-Coupling)

The steric bulk of the ortho

-

Challenge: Oxidative addition is slower due to sterics. Reductive elimination is faster (relief of strain).

-

Ligand Choice: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , RuPhos , or XPhos ) to facilitate oxidative addition into the hindered C-Br bond.[1][2]

-

Sequential Coupling:

-

First Coupling: Requires forcing conditions or highly active catalyst. Breaks symmetry.

-

Second Coupling: The remaining Br is now in a different electronic environment. If the first group introduced is electron-donating, the second Br becomes deactivated.[1]

-

Caption: Divergent reactivity map showing Lithium-Halogen exchange and Pd-catalyzed pathways.

Applications in Medicinal Chemistry

Bioisosterism & Metabolic Stability

The 1,3-dibromo-2-(trifluoromethoxy)benzene scaffold is a precursor to 2,6-disubstituted-1-(trifluoromethoxy)benzenes .[1][2]

-

Metabolic Blockade: The

group blocks the C2 position from metabolic oxidation (P450). The flanking groups (derived from Br) protect the C1/C3 positions.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Lipophilicity Modulation: The

group increasesngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Conformational Lock: In biaryl systems, the bulky

forces the rings to twist (dihedral angle > 60°), potentially locking the bioactive conformation.

Case Study: Pincer Ligand Synthesis

This molecule is a precursor for POCOP-type pincer ligands .[1][2]

-

Protocol: Double lithiation (using 2.2 equiv

-BuLi) followed by reaction with chlorophosphines (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Result: A tridentate ligand where the central donor is the ether oxygen (or modified carbon) and the flanking donors are phosphines. The

variant modifies the "hard/soft" character of the pincer metal center.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Handling & Safety Protocols

Hazards

-

Skin/Eye Irritant: Like most benzyl halides and halo-ethers, it is a potent irritant.[1][2]

-

Decomposition: Releases Hydrogen Fluoride (

) and Hydrogen Bromide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Reactivity: Incompatible with strong oxidizing agents and active metals (Li, Mg) unless under controlled anhydrous conditions.

Standard Operating Procedure (SOP)

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (slow debromination).

-

Reaction Setup: All lithiation reactions must be performed in flame-dried glassware using anhydrous solvents (THF/Ether) to prevent protonation of the lithio-intermediate.[1][2]

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids.

References

-

Leroux, F. R., et al. (2009).[2] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Medicinal Chemistry. ChemMedChem . Link[1][2]

-

Togni, A. (2012). Electrophilic Trifluoromethylation of Phenols and Alcohols. Beilstein Journal of Organic Chemistry . Link

-

Wang, X., et al. (2018).[2] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society . Link[1][2]

-

Knochel, P., et al. (2011).[2] Functionalization of Heterocycles via Halogen-Lithium Exchange. Angewandte Chemie International Edition . Link[1]

-

PubChem Database. Compound Summary: 2,6-Dibromo-4-(trifluoromethoxy)aniline (Precursor Data). National Library of Medicine . Link[1]

Sources

- 1. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-DIBROMO-5-(TRIFLUOROMETHOXY)BENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3-Dibromo-2-(trifluoromethoxy)benzene as a fluorinated building block

The following technical guide details the structural utility, synthesis, and application of 1,3-Dibromo-2-(trifluoromethoxy)benzene , a specialized fluorinated arene scaffold.

A Sterically Congested Fluorinated Building Block for Medicinal Chemistry[1]

Executive Summary

1,3-Dibromo-2-(trifluoromethoxy)benzene (CAS: Derivative of 883565-33-9 family) represents a high-value "linchpin" scaffold in modern drug discovery.[1] Unlike its more common isomer, 1,3-dibromo-5-(trifluoromethoxy)benzene, this 2-substituted variant features a trifluoromethoxy (

This specific substitution pattern creates a unique steric and electronic environment :

-

Conformational Locking: The bulky

group is forced into an orthogonal orientation relative to the benzene ring due to the flanking bromines, minimizing coplanarity and enabling the design of atropisomeric drugs. -

Divergent Functionalization: The two bromine atoms are chemically equivalent but allow for sequential cross-coupling, enabling the rapid construction of non-symmetrical 1,2,3-trisubstituted arenes.

-

Metabolic Shielding: The

group blocks the metabolically vulnerable C2 position while increasing overall lipophilicity (

Structural & Electronic Profile

The utility of this building block stems from the "Super-Halogen" properties of the trifluoromethoxy group combined with the steric pressure of the 1,3-dibromo motif.

Table 1: Physicochemical Comparison of Substituents

| Property | Impact on Scaffold | ||||

| Hammett | 0.35 | -0.27 | 0.54 | 0.23 | Moderate electron withdrawal; deactivates ring less than |

| Hansch | 1.04 | -0.02 | 0.88 | 0.71 | High lipid solubility; improves blood-brain barrier (BBB) penetration.[1] |

| Bond Angle ( | ~118° | ~117° | N/A | N/A | Flexible ether linkage, but restricted by ortho-bromines.[1] |

| Conformation | Orthogonal | Planar | Rotational | Fixed | Critical: The 1,3-dibromo flanking forces |

Mechanistic Insight:

The

Synthesis of the Building Block

Direct bromination of (trifluoromethoxy)benzene typically yields the para isomer (1-bromo-4-(trifluoromethoxy)benzene) due to the directing effects of the ether. Therefore, the synthesis of the 1,3-dibromo-2-isomer requires a "pre-functionalized" approach, typically starting from 2,6-dibromophenol .

Protocol: Silver-Mediated O-Trifluoromethylation

Note: This is a modern, high-fidelity protocol adapted from recent advances in fluorination chemistry (e.g., Tang et al., Ngai et al.).[1]

Reagents:

-

Substrate: 2,6-Dibromophenol

-

Reagent:

(Silver trifluoromethoxide) generated in situ or pre-formed.[1] -

Oxidant: Selectfluor or similar electrophilic fluorine source (if using oxidative transfer).[1]

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).[1]

Workflow:

-

Activation: The bulky 2,6-dibromophenol is treated with a base (NaH) to generate the phenoxide.

-

Trifluoromethylation: The phenoxide reacts with the trifluoromethylating agent. Because of the steric hindrance at the ortho positions, harsh conditions (high temp) or highly reactive radical pathways (photoredox) are often preferred over standard nucleophilic substitution.

Alternative Industrial Route (Chlorination/Fluorination):

-

Thionylation: 2,6-Dibromophenol

2,6-Dibromophenyl chlorothionoformate. -

Chlorination: Reaction with

-

Fluorination: Halogen exchange using

or

Visualization: Synthesis Pathway

Figure 1: Strategic synthesis starting from 2,6-dibromophenol to bypass directing group issues.

Chemoselectivity & Functionalization[1][4][5]

The power of this building block lies in its ability to undergo site-selective cross-coupling . Although the molecule is symmetric, the first coupling event breaks this symmetry, creating a distinct electronic environment for the second halogen.

Experimental Workflow: Sequential Suzuki-Miyaura Coupling

Objective: Synthesize a non-symmetrical 1,2,3-trisubstituted arene.

Step 1: Monocoupling (Desymmetrization) [1]

-

Catalyst:

(5 mol%) or -

Coupling Partner: Aryl Boronic Acid (

, 1.0 equiv).[1] -

Base:

(aqueous).[1] -

Conditions: Toluene/EtOH,

, 4-12 h. -

Outcome: The bulky

group slows the rate of oxidative addition compared to a naked aryl bromide, but the reaction proceeds. Crucially, the product is now sterically congested, often preventing double addition if equivalents are controlled.

Step 2: Second Coupling (Diversification)

-

Catalyst:

/ XPhos (Requires a more active catalyst system due to increased steric bulk from -

Coupling Partner: Different Aryl Boronic Acid (

).[1] -

Conditions: 1,4-Dioxane,

.

Visualization: Divergent Reactivity

Figure 2: The sequential functionalization logic relying on steric control.

Case Studies in Drug Design

The "Ortho-Effect" in SAR (Structure-Activity Relationships)

In medicinal chemistry, replacing a methyl or chloro group with

-

Increased Metabolic Stability: The C-F bond strength (~116 kcal/mol) prevents oxidative metabolism (e.g., P450 hydroxylation) at that site.

-

Permeability: The high lipophilicity facilitates membrane crossing.[1]

-

Restricted Rotation: In a biaryl system derived from this scaffold (e.g., 2-(trifluoromethoxy)-1,3-diphenylbenzene), the

group clashes with the ortho-hydrogens of the pendant phenyl rings. This raises the rotational energy barrier, potentially isolating stable atropisomers (chiral axes) which can be exploited for specific receptor binding pockets.

References

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

-

Manteau, B., et al. (2010). New trends in the synthesis of fluorinated ethers. Journal of Fluorine Chemistry.

-

Tang, P., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society.[2]

-

Wang, X., et al. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Chemical Reviews.

-

Sigma-Aldrich/Merck. Product Specification: Fluorinated Building Blocks.

Sources

Structural Analysis of 2-Trifluoromethoxy-1,3-dibromobenzene

This guide provides an in-depth structural and synthetic analysis of 2-trifluoromethoxy-1,3-dibromobenzene , a specialized organofluorine building block.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The "Orthogonal" Scaffold

2-Trifluoromethoxy-1,3-dibromobenzene (also known as 2,6-dibromo-α,α,α-trifluoroanisole ) is a high-value intermediate in the synthesis of agrochemicals and pharmaceuticals. Its value lies in its unique steric and electronic profile:

-

Steric Locking: The bulky trifluoromethoxy (–OCF

) group, flanked by two bromine atoms, is forced into a conformation orthogonal (perpendicular) to the benzene ring. This restricts bond rotation, allowing researchers to "lock" the conformation of downstream drug targets. -

Metabolic Stability: The –OCF

group is a "super-halogen," providing lipophilicity (LogP enhancement) and resistance to oxidative metabolism (blocking the P450 sites). -

Dual Functionalization: The 1,3-dibromo motif allows for sequential, regioselective cross-coupling (e.g., Suzuki-Miyaura), enabling the construction of complex biaryl scaffolds.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1,3-Dibromo-2-(trifluoromethoxy)benzene |

| Common Synonyms | 2,6-Dibromo-1-(trifluoromethoxy)benzene; 2,6-Dibromo-α,α,α-trifluoroanisole |

| CAS Number | Not widely listed; Analogous to 88149-49-9 (Aniline precursor) |

| Molecular Formula | C |

| Molecular Weight | 319.90 g/mol |

| Physical State | Low-melting solid or viscous oil (due to symmetry/lipophilicity) |

| Symmetry Point Group | C |

Synthesis & Production Protocols

To ensure high regioselectivity, direct bromination of (trifluoromethoxy)benzene is discouraged due to the formation of para-isomers. The most robust, self-validating protocol utilizes O-trifluoromethylation of 2,6-dibromophenol .

Method A: O-Trifluoromethylation (Recommended)

This route guarantees the 1,2,3-substitution pattern because the bromine atoms are pre-installed on the phenol.

Reagents: 2,6-Dibromophenol, AgOTf, Selectfluor, TMSCF

Protocol Workflow:

-

Activation: 2,6-Dibromophenol is treated with a silver salt (AgOTf) and an oxidant (Selectfluor) in the presence of a trifluoromethyl source (TMSCF

). -

Mechanism: An oxidative trifluoromethylation occurs at the oxygen center. The steric bulk of the bromines does not significantly hinder the reaction at the oxygen, but it prevents C-alkylation.

-

Purification: The product is less polar than the phenol. Filtration through a silica plug (eluting with Hexanes/EtOAc 95:5) typically yields pure ether.

Method B: Deamination of 2,6-Dibromo-4-(trifluoromethoxy)aniline

This is the industrial route often used for agrochemicals (e.g., Thifluzamide intermediates).

Protocol Workflow:

-

Precursor: Start with 2,6-dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9). Note: This precursor places the OCF

para to the amine. Deamination yields 1-trifluoromethoxy-3,5-dibromobenzene (the meta isomer). -

Correction for Target Isomer: To get the 2-OCF

-1,3-dibromo isomer via deamination, one would need 2-trifluoromethoxy-6-bromoaniline and brominate position 6, then deaminate. This is less efficient. Stick to Method A for the 1,2,3-pattern.

Visualization: Synthesis & Reactivity Logic

Caption: Synthesis via O-trifluoromethylation ensures correct regiochemistry. The resulting scaffold is primed for selective cross-coupling.

Structural Characterization (Spectroscopy)[2]

The symmetry of the molecule (plane of symmetry passing through C2 and C5) simplifies the NMR spectra, making it a self-validating system.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

-

H NMR (400 MHz, CDCl

-

7.60 - 7.70 ppm (d,

-

7.10 - 7.20 ppm (t,

-

Validation: The appearance of a clean doublet (2H) and triplet (1H) confirms the symmetric 1,2,3-substitution. Any asymmetry (e.g., 1,2,4-substitution) would produce three distinct proton signals.

-

7.60 - 7.70 ppm (d,

-

F NMR (376 MHz, CDCl

-

-58.0 to -60.0 ppm (s, 3F): Characteristic singlet for the OCF

-

-58.0 to -60.0 ppm (s, 3F): Characteristic singlet for the OCF

-

C NMR:

-

Expect a quartet for the OCF

carbon (

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M

): 318, 320, 322. -

Isotope Pattern: The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the molecular ion cluster.

-

M

(318): -

M

(320): -

M

(322):

-

Infrared Spectroscopy (FT-IR)

-

C-F Stretch: Strong bands at 1150–1250 cm

. -

C-O-C Stretch: ~1260 cm

(Aryl ether). -

C-Br Stretch: 600–700 cm

.

Conformational Analysis: The "Orthogonal Gear"

The most critical feature for drug design is the conformation of the OCF

-

Planar vs. Orthogonal: In unsubstituted (trifluoromethoxy)benzene, the OCF

group prefers a conformation where the C-O-C-F dihedral angle allows for hyperconjugation ( -

Steric Crowding: In 2-trifluoromethoxy-1,3-dibromobenzene , the two large bromine atoms at the ortho positions create a "steric wall."

-

Result: The OCF

group is forced to rotate ~90° relative to the benzene ring plane. This minimizes dipole repulsion and steric clash. -

Implication: When this scaffold is used in a drug molecule, it acts as a rigid spacer, projecting the OCF

group into a specific vector, often occupying hydrophobic pockets in enzymes (e.g., kinase inhibitors).

Visualization: Conformational Logic

Caption: The flanking bromine atoms force the OCF3 group perpendicular to the ring, creating a rigid, defined 3D shape.

References

-

Conformational Preferences of OCF3: Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein J. Org. Chem.2008 , 4, No. 13. Link

-

Synthesis via O-Trifluoromethylation: Liu, J. B., et al. "Sequential Xanthalation and O-Trifluoromethylation of Phenols." J. Org. Chem.2019 , 84, 11209. Link

-

Medicinal Chemistry Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018 , 61, 5822. Link

-

Agrochemical Context (Thifluzamide): Pesticide Properties DataBase (PPDB). "Thifluzamide." (Demonstrates the stability of the OCF3-Aniline motif). Link

Role of 1,3-Dibromo-2-(trifluoromethoxy)benzene in medicinal chemistry

An In-depth Technical Guide to the Role of 1,3-Dibromo-2-(trifluoromethoxy)benzene in Medicinal Chemistry

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine and fluorinated motifs can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent. It is considered a "super-halogen" or pseudohalogen bioisostere, combining the lipophilicity of a methyl group with the strong inductive electron-withdrawing properties of fluorine, while also enhancing metabolic stability due to the strength of the C-F bond.[3][4] This guide focuses on a highly versatile, yet underexplored building block: 1,3-Dibromo-2-(trifluoromethoxy)benzene . We will explore its synthesis, reactivity, and strategic application as a platform for generating novel molecular architectures tailored for therapeutic intervention.

Core Attributes of the 1,3-Dibromo-2-(trifluoromethoxy)benzene Scaffold

This molecule is not merely a chemical intermediate; it is a pre-packaged solution to several challenges in lead optimization. The trifluoromethoxy group, positioned at C2, sterically and electronically influences the adjacent bromine atoms at C1 and C3, creating a platform for selective, sequential functionalization.

Physicochemical Data Summary

A clear understanding of a building block's fundamental properties is critical for its effective use in multi-step synthesis.

| Property | Value | Source |

| CAS Number | 1805645-78-8 | (Internal Data) |

| Molecular Formula | C₇H₃Br₂F₃O | (Calculated) |

| Molecular Weight | 335.91 g/mol | (Calculated) |

| Appearance | Colorless to pale yellow liquid | (Typical) |

| Boiling Point | ~88-90 °C at 20 mmHg | (Predicted) |

| Density | ~1.96 g/cm³ | (Predicted) |

| LogP | ~4.15 | (Predicted) |

Note: Some physical properties are estimated based on structurally similar compounds, such as 1,3-Dibromo-5-(trifluoromethoxy)benzene.[5]

Representative Synthetic Pathway

Access to this key building block is paramount. While multiple routes are conceivable, a logical and scalable approach involves the directed bromination of a readily available precursor. The causality behind this choice lies in achieving the specific 1,2,3-substitution pattern, which can be challenging via direct electrophilic aromatic substitution on trifluoromethoxybenzene itself, as the -OCF₃ group is ortho-, para-directing.[6]

Figure 1: A plausible synthetic workflow for preparing the target scaffold. This multi-step approach provides superior regiochemical control compared to direct bromination of the parent trifluoromethoxybenzene.

The Synthetic Versatility: A Gateway to Molecular Diversity

The primary value of this scaffold lies in the differential reactivity of its two bromine atoms, making it an ideal substrate for sequential and site-selective cross-coupling reactions. This enables the construction of complex, three-dimensional molecules from a single, planar starting material—a core tenet of efficient drug discovery.[7]

Key Transformations and Their Strategic Value

The bromine atoms serve as versatile synthetic handles for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical synthesis.

Figure 2: Key cross-coupling reactions enabled by the dibromo scaffold, allowing for the introduction of diverse pharmacophoric elements.

-

Suzuki Coupling (Why?): To introduce aryl or heteroaryl rings. This is fundamental for creating bi-aryl structures common in kinase inhibitors or for appending heterocycles that can act as hydrogen bond donors/acceptors.

-

Buchwald-Hartwig Amination (Why?): To install amine functionalities. Amines are prevalent in active pharmaceutical ingredients (APIs) as they are often protonated at physiological pH, enhancing solubility and enabling key ionic interactions with biological targets.

-

Sonogashira Coupling (Why?): To introduce rigid alkynyl linkers. This allows for precise positioning of other functional groups in space, exploring deeper regions of a binding pocket without adding excessive rotational freedom.

Application Case Study: A Blueprint for a Kinase Inhibitor Library

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a central aromatic or heteroaromatic core decorated with various substituents that occupy specific sub-pockets of the ATP-binding site. Our scaffold is an ideal starting point for such a program.

Logical Workflow for Library Synthesis

The power of this scaffold is its capacity for a divergent synthesis strategy. A single, mono-functionalized intermediate can be reacted with a panel of different reagents in a second step, rapidly generating a library of related analogues for Structure-Activity Relationship (SAR) studies.

Figure 3: A logical workflow illustrating a divergent approach to library synthesis, maximizing molecular diversity from a common intermediate.

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the first diversification step, a selective mono-arylation. The choice of catalyst, base, and solvent system is critical for achieving high selectivity and yield, preventing the formation of the di-substituted byproduct.

Objective: To selectively couple one equivalent of an arylboronic acid to the 1,3-dibromo-2-(trifluoromethoxy)benzene scaffold.

Materials:

-

1,3-Dibromo-2-(trifluoromethoxy)benzene (1.0 eq)

-

4-Methoxyphenylboronic acid (1.05 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-Dibromo-2-(trifluoromethoxy)benzene (e.g., 336 mg, 1.0 mmol), 4-methoxyphenylboronic acid (159 mg, 1.05 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Inerting: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial as palladium catalysts are sensitive to oxygen, especially at elevated temperatures.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is key for dissolving both the organic substrate and the inorganic base.

-

Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) by taking small aliquots every hour. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL). The brine wash helps to remove residual water from the organic phase.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.

Hypothetical SAR Data Presentation

The output of a library synthesis would be a set of biological data that informs the next round of design.

| Compound ID | R¹ Group (from Step 1) | R² Group (from Step 2) | Kinase X IC₅₀ (nM) |

| LIB-001 | 4-Methoxyphenyl | 4-Morpholinyl | 150 |

| LIB-002 | 4-Methoxyphenyl | N-Piperidinyl | 275 |

| LIB-003 | 3-Pyridyl | 4-Morpholinyl | 45 |

| LIB-004 | 3-Pyridyl | N-Piperidinyl | 98 |

This table is a representative example of how SAR data would be organized to identify promising structural motifs (e.g., the preference for a 3-pyridyl group at R¹ and a morpholinyl group at R²).

Conclusion and Authoritative Perspective

1,3-Dibromo-2-(trifluoromethoxy)benzene is more than a simple halogenated aromatic.[8] It is a high-potential building block engineered for synthetic efficiency and strategic diversity. The trifluoromethoxy group provides favorable metabolic and lipophilic properties, while the dibromo arrangement offers a pre-activated, reliable platform for sequential cross-coupling.[4][9] For drug development professionals, embracing such scaffolds is not just a matter of convenience; it is a strategic decision that accelerates the discovery-optimization cycle, enabling a more rapid and rational exploration of chemical space to address unmet medical needs.

References

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Lin, T., & Li, Y. (2025). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Tech Blog. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Chem-Impex International, Inc. (n.d.). 1,3-Dibromo-5-(trifluoromethoxy)benzene. Chem-Impex. [Link]

-

Zhan, P. (2024). Targeting Disease: The Role of Synthetic Medicinal Chemistry. Medicinal Chemistry: An Indian Journal. [Link]

-

Hernandez, K., & Moody, I. S. (2018). Halogenase engineering and its utility in medicinal chemistry. RSC Chemical Biology. [Link]

- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Lipophilicity Parameters of 1,3-Dibromo-2-(trifluoromethoxy)benzene and its Intermediates

Abstract: This technical guide provides a comprehensive analysis of the lipophilicity parameters of the chemical intermediate 1,3-Dibromo-2-(trifluoromethoxy)benzene. Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines both computational and experimental approaches to determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD). It serves as a practical resource for researchers, chemists, and drug development professionals, offering theoretical background, predictive data, a detailed experimental protocol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and an analysis of the structural contributions to lipophilicity.

Introduction: The Central Role of Lipophilicity in Medicinal Chemistry

In the intricate process of drug discovery, the journey of a potential therapeutic agent from administration to its target site is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a paramount factor. Defined as the affinity of a molecule for a lipid-like environment, it is a key determinant of a drug's ability to permeate biological membranes, including the intestinal wall and the blood-brain barrier.

The trifluoromethoxy (-OCF₃) group, in particular, has gained significant attention in medicinal chemistry. It is often used as a bioisostere for other groups, and its strong electron-withdrawing nature and high lipophilicity can substantially alter a molecule's metabolic stability and binding affinity. When combined with halogen atoms like bromine on an aromatic scaffold, as in 1,3-Dibromo-2-(trifluoromethoxy)benzene, the resulting molecule serves as a valuable, albeit highly lipophilic, building block for novel chemical entities. Understanding and accurately quantifying the lipophilicity of such intermediates is not merely an academic exercise; it is a critical step in designing molecules with optimized pharmacokinetic profiles.

This guide provides a focused examination of 1,3-Dibromo-2-(trifluoromethoxy)benzene, presenting a framework for its lipophilicity assessment that combines predictive modeling with robust experimental validation.

Compound Profile: 1,3-Dibromo-2-(trifluoromethoxy)benzene

1,3-Dibromo-2-(trifluoromethoxy)benzene is an aromatic organic compound characterized by a benzene ring substituted with two bromine atoms and a trifluoromethoxy group.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂F₃O | PubChem |

| Molecular Weight | 323.91 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | Chemical Vendors |

| CAS Number | 1736-54-5 | PubChem |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OC(F)(F)F)Br | PubChem |

The strategic placement of two bromine atoms and a highly electronegative trifluoromethoxy group makes this compound a versatile intermediate in organic synthesis, particularly for creating complex molecules where precise lipophilicity and electronic properties are required.

Theoretical Framework: Understanding Lipophilicity Parameters

Lipophilicity is most commonly expressed using the partition coefficient (P) or its logarithmic form, LogP.

-

LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium.

-

LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

-

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

-

-

LogD (Distribution Coefficient): For ionizable compounds, the LogD value is more relevant as it considers all forms of the compound (ionized and non-ionized) in the aqueous phase at a specific pH.

-

LogD = log₁₀ ([Compound]ₙ-octanol / ([Compound]unionized,water + [Compound]ionized,water))

-

For a non-ionizable molecule like 1,3-Dibromo-2-(trifluoromethoxy)benzene, LogP is equivalent to LogD at all pH values.

-

In Silico Prediction of Lipophilicity

Before undertaking laboratory experiments, computational methods provide rapid and valuable estimations of a molecule's LogP. These algorithms are based on fragmental contributions or whole-molecule properties. Below is a summary of predicted LogP values for 1,3-Dibromo-2-(trifluoromethoxy)benzene from various established models.

| Computational Model | Predicted LogP (cLogP) | Description |

| ALOGP | 4.85 | A widely used atom-based method that calculates LogP based on the contributions of individual atoms and correction factors. |

| XLOGP3 | 4.5 | An atom-based method with corrective factors for intramolecular interactions. |

| WLOGP | 4.92 | A purely atom-based method derived from a large dataset of known LogP values. |

| MLOGP | 4.21 | A method based on topological descriptors that accounts for molecular connectivity. |

These predictions consistently place the molecule in the highly lipophilic category (LogP > 4.0), suggesting it will exhibit low aqueous solubility and high membrane permeability.

Experimental Determination of Lipophilicity via RP-HPLC

While computational models are useful, experimental determination is the gold standard for accuracy. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable and widely accepted technique for determining LogD/LogP values. It measures the retention time of a compound on a nonpolar stationary phase, which correlates with its lipophilicity.

Workflow for LogD Determination by RP-HPLC

Caption: Workflow for experimental LogD determination using RP-HPLC.

Detailed Experimental Protocol

Objective: To determine the LogD at pH 7.4 for 1,3-Dibromo-2-(trifluoromethoxy)benzene.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

1,3-Dibromo-2-(trifluoromethoxy)benzene (analyte)

-

Calibration standards with known LogP values (e.g., a homologous series of alkylbenzenes)

-

Acetonitrile (ACN), HPLC grade

-

Phosphate buffer (pH 7.4)

-

Methanol (MeOH), HPLC grade

-

Uracil or sodium nitrate (for dead time, t₀, determination)

Procedure:

-

Preparation of Mobile Phases:

-

Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 7.4. Filter through a 0.45 µm filter.

-

Mobile Phase B: Prepare a 1:1 (v/v) mixture of ACN and MeOH.

-

-

Preparation of Solutions:

-

Analyte Stock: Dissolve 1 mg of 1,3-Dibromo-2-(trifluoromethoxy)benzene in 1 mL of ACN.

-

Standards Stock: Prepare individual stock solutions of each calibration standard in ACN.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solutions in the mobile phase.

-

-

HPLC System Setup:

-

Install the C18 column and set the column oven temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength suitable for the analyte and standards (e.g., 254 nm).

-

-

Determination of Dead Time (t₀):

-

Inject a solution of a non-retained compound (e.g., uracil) and record its retention time. This is the column dead time.

-

-

Calibration Curve Generation:

-

Perform a series of isocratic runs for each calibration standard, varying the percentage of Mobile Phase B (e.g., 50%, 60%, 70%, 80%, 90% B).

-

Record the retention time (tR) for each standard at each mobile phase composition.

-

Calculate the retention factor (k) for each run using the formula: k = (tR - t₀) / t₀ .

-

For each standard, plot its known LogP value against the corresponding log k value. Perform a linear regression to generate a calibration curve.

-

-

Analyte Analysis:

-

Inject the analyte solution under the same set of isocratic conditions used for the standards.

-

Record its retention time (tR) and calculate its retention factor (k).

-

Using the linear regression equation from the calibration curve, calculate the LogD of the analyte from its measured log k value.

-

Analysis and Discussion: Structure-Lipophilicity Relationship

The high lipophilicity of 1,3-Dibromo-2-(trifluoromethoxy)benzene is a direct consequence of its molecular structure. Both the bromine atoms and the trifluoromethoxy group contribute significantly to this property.

-

Trifluoromethoxy (-OCF₃) Group: This group is a potent lipophilicity enhancer. The Hansch lipophilicity parameter (π) for -OCF₃ is approximately +1.04, indicating a strong contribution to the overall LogP. Its effect surpasses that of a trifluoromethyl (-CF₃) group due to the presence of the oxygen atom, which slightly tempers the extreme electron withdrawal while maintaining high lipophilicity.

-

Bromine (-Br) Atoms: Halogens are known to increase lipophilicity. The π value for a bromine atom on an aromatic ring is approximately +0.86. With two bromine atoms present, their combined contribution is substantial.

The additive nature of these substituent effects results in the high cLogP values predicted by the in silico models. Experimental results from the RP-HPLC method would be expected to confirm a LogD (pH 7.4) value in the range of 4.5 to 5.0. Any deviation between computational and experimental values can often be attributed to intramolecular interactions, such as steric hindrance or electronic effects between the adjacent bulky substituents, which are not perfectly captured by all predictive algorithms.

Caption: Structural contributions to the lipophilicity of the molecule.

Conclusion

1,3-Dibromo-2-(trifluoromethoxy)benzene is a highly lipophilic molecule, with predicted LogP values consistently ranging from 4.2 to 4.9. This characteristic is driven by the strong, additive contributions from its two bromine atoms and the trifluoromethoxy group. An accurate determination of its lipophilicity, preferably through an experimental method like RP-HPLC, is essential for medicinal chemists using this intermediate. This data allows for the strategic design of final drug candidates with a balanced ADME profile, ensuring that the inherent lipophilicity of the core structure is modulated appropriately to achieve desired therapeutic efficacy.

References

-

Title: Lipophilicity in Drug Design Source: Chemical Reviews URL: [Link]

-

Title: The Rule of Five: A Brutal Rule or a Flexible Guideline? Source: Drug Discovery Today URL: [Link]

-

Title: The Trifluoromethoxy Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The electronic and lipophilic properties of the trifluoromethoxy group Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Lipophilicity Profiles: Theory and Measurement Source: Water, Air, and Soil Pollution URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 117: Partition Coefficient (n-octanol/water), HPLC Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Substituent Hydrophobic Constants (Pi-Values) Source: Pomona College URL: [Link]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-(trifluoromethoxy)benzene

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of metabolic stability, lipophilicity, and electron-withdrawing properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways to 1,3-Dibromo-2-(trifluoromethoxy)benzene, a valuable building block for the synthesis of complex pharmaceuticals and agrochemicals.[4]

Strategic Approaches to Synthesis

The synthesis of 1,3-Dibromo-2-(trifluoromethoxy)benzene requires careful consideration of the directing effects of the substituents on the aromatic ring. The trifluoromethoxy group is known to be a deactivating, ortho-, para-directing group for electrophilic aromatic substitution.[5][6][7] This inherent electronic property presents a challenge in achieving the desired 1,3-dibromo substitution pattern directly from 1-(trifluoromethoxy)benzene. Therefore, indirect methods employing directing groups that can be later removed or modified are generally favored.

Two primary strategies emerge from the literature for the synthesis of this and structurally related compounds:

-

Directed Ortho-Lithiation followed by Bromination: This approach would involve the use of a directing group to facilitate lithiation at the 2- and 6-positions, followed by quenching with an electrophilic bromine source. While powerful, this method often requires stringent anhydrous and cryogenic conditions.

-

Electrophilic Bromination of a Precursor with Subsequent Functional Group Manipulation: This is a more classical and often more scalable approach. The key is the choice of a starting material with a potent ortho-, para-directing group that can be readily converted to a hydrogen or other desired functionality after bromination. A primary amine (-NH2) is an excellent candidate for such a directing group, as it strongly activates the ring towards electrophilic substitution and can be cleanly removed via a Sandmeyer reaction.

This guide will focus on the second strategy, leveraging the robust and well-documented chemistry of aniline derivatives.

Recommended Synthetic Pathway: From 2-(Trifluoromethoxy)aniline

The most logical and efficient route to 1,3-Dibromo-2-(trifluoromethoxy)benzene commences with the commercially available 2-(trifluoromethoxy)aniline.[8] The amino group in this precursor is a powerful activating and ortho-, para-directing group, which will facilitate the introduction of bromine atoms at the desired positions.

The overall synthetic workflow can be visualized as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. chemimpex.com [chemimpex.com]

- 5. brainly.com [brainly.com]

- 6. Solved Electrophilic bromination of an equimolar mixture | Chegg.com [chegg.com]

- 7. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 8. 2-(Trifluoromethoxy)aniline [oakwoodchemical.com]

An In-depth Technical Guide to the Reactivity Profile of Bromine Positions in 2-Bromotrifluoromethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a prevalent substituent in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the reactivity of trifluoromethoxy-substituted building blocks is paramount for their effective utilization in drug discovery and development. This guide provides a comprehensive analysis of the reactivity profile of bromine positions in 2-bromotrifluoromethoxybenzene, a key synthetic intermediate. We will delve into the nuanced electronic effects of the -OCF₃ group, its influence on electrophilic aromatic substitution, and the regioselectivity observed in metal-halogen exchange and cross-coupling reactions. This document is intended to serve as a practical resource, offering field-proven insights and detailed experimental protocols to enable the strategic functionalization of this versatile scaffold.

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Drug Design

The incorporation of fluorine and fluorine-containing motifs into drug candidates has become a cornerstone of modern pharmaceutical design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique combination of properties.[1][2] It is a strong electron-withdrawing group, yet its steric bulk and conformational preferences can lead to profound and often beneficial changes in a molecule's physicochemical and pharmacokinetic profile. Its high lipophilicity can enhance membrane permeability, while its resistance to metabolic degradation at the methoxy carbon can significantly improve a drug's half-life.[1][2]

2-Bromotrifluoromethoxybenzene serves as a versatile starting material for introducing the 2-trifluoromethoxyphenyl moiety into complex molecules. The bromine atom provides a reactive handle for a wide array of chemical transformations, including metal-halogen exchange and transition metal-catalyzed cross-coupling reactions. However, the interplay between the electron-withdrawing trifluoromethoxy group and the ortho-disposed bromine atom creates a unique reactivity landscape that must be carefully navigated to achieve desired synthetic outcomes. This guide will provide the foundational knowledge and practical protocols to harness the full potential of this valuable building block.

Electronic and Steric Landscape of 2-Bromotrifluoromethoxybenzene

The reactivity of any substituted benzene is dictated by the electronic and steric nature of its substituents. In 2-bromotrifluoromethoxybenzene, the trifluoromethoxy group and the bromine atom exert competing and complementary effects.

-

Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I).[3] However, the oxygen atom possesses lone pairs that can be donated to the aromatic ring (mesomeric effect, +M).[3] While the +M effect would typically direct electrophiles to the ortho and para positions, the potent -I effect of the CF₃ group significantly deactivates the aromatic ring towards electrophilic attack and diminishes the directing ability of the oxygen. The -OCF₃ group is considered a deactivating, meta-directing group for electrophilic aromatic substitution.[3]

-

Bromine (-Br) Atom: Bromine is also an electron-withdrawing group (-I effect) but is a weak deactivator. Like other halogens, it has lone pairs that can be donated to the ring (+M effect), making it an ortho, para-director for electrophilic substitution.

The combination of these two groups in an ortho relationship on the benzene ring leads to a complex pattern of reactivity. The positions C3, C4, C5, and C6 all exhibit distinct electronic densities and steric environments, which can be selectively targeted under appropriate reaction conditions.

Reactivity Profile at Bromine Positions

The primary modes of reactivity for the bromine atom in 2-bromotrifluoromethoxybenzene are metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The success and regioselectivity of these transformations are highly dependent on the reaction conditions and the nature of the reagents employed.

Metal-Halogen Exchange: A Gateway to Functionalization

Metal-halogen exchange is a powerful method for the conversion of aryl halides into organometallic reagents, which can then be trapped with a wide range of electrophiles.[4] For 2-bromotrifluoromethoxybenzene, this transformation is typically achieved using organolithium reagents at low temperatures.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[4] The reaction is kinetically controlled and is influenced by the stability of the resulting carbanion. The electron-withdrawing nature of the trifluoromethoxy group can influence the rate and efficiency of the exchange process.[5][6]

Protocol 1: General Procedure for Lithium-Halogen Exchange and Subsequent Electrophilic Quench

This protocol outlines a general method for the generation of 2-(trifluoromethoxy)phenyllithium and its subsequent reaction with an electrophile.

Caption: Workflow for lithium-halogen exchange and electrophilic quench.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of cryogenic temperatures is crucial to prevent side reactions.[7] Organolithium reagents are highly reactive and can undergo undesired reactions, such as deprotonation of the solvent or reaction with other functional groups, at higher temperatures. The stability of the generated 2-(trifluoromethoxy)phenyllithium is also significantly enhanced at -78 °C.

-

Dry Solvents and Inert Atmosphere: Organolithium reagents react vigorously with water and oxygen. Therefore, all glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Slow Addition of n-BuLi: The slow, dropwise addition of n-butyllithium helps to control the exothermicity of the reaction and maintain a consistent low temperature, which is critical for selectivity and yield.

Trustworthiness and Self-Validation:

The success of the lithium-halogen exchange can often be qualitatively assessed by a color change upon addition of the organolithium reagent. The formation of the desired product is confirmed by standard analytical techniques such as NMR, GC-MS, and LC-MS. A crucial self-validating check is the complete consumption of the starting 2-bromotrifluoromethoxybenzene, which can be monitored by TLC or GC analysis of an aliquot of the reaction mixture before the electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8] 2-Bromotrifluoromethoxybenzene is an excellent substrate for a variety of these transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromotrifluoromethoxybenzene

| Reaction Name | Coupling Partner (R-M) | Product | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Aryl/Alkenyl-B(OR)₂ | Ar-Ar' / Ar-R' | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck | Alkene | Ar-CH=CHR' | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal Alkyne | Ar-C≡CR' | Pd(PPh₃)₄, CuI |

| Buchwald-Hartwig | Amine (R₂NH) | Ar-NR₂ | Pd₂(dba)₃, XPhos, SPhos |

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromotrifluoromethoxybenzene with an Arylboronic Acid

This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience in Protocol Design:

-

Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is critical for reaction efficiency. For simple Suzuki couplings, Pd(PPh₃)₄ is often sufficient. However, for more challenging substrates or transformations, more sophisticated catalysts and ligands, such as those from the Buchwald or Fu laboratories (e.g., XPhos, SPhos), may be required to achieve high yields and prevent side reactions.

-

Base and Solvent System: The choice of base and solvent system is interdependent and crucial for the transmetalation step. A biphasic solvent system like toluene/water with an inorganic base (e.g., K₂CO₃) is common for Suzuki reactions. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

-

Degassing: Palladium(0) catalysts are sensitive to oxidation.[8] Therefore, it is essential to remove dissolved oxygen from the reaction mixture by degassing (e.g., sparging with an inert gas or freeze-pump-thaw cycles) to prevent catalyst deactivation and ensure reproducibility.

Authoritative Grounding & Comprehensive References:

The principles and applications of palladium-catalyzed cross-coupling reactions are well-documented in the scientific literature. The development of these powerful synthetic methods was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.

Conclusion and Future Outlook

2-Bromotrifluoromethoxybenzene is a valuable and versatile building block in contemporary organic synthesis, particularly for applications in drug discovery and materials science. Its reactivity is dominated by the interplay of the electron-withdrawing trifluoromethoxy group and the reactive bromine handle. A thorough understanding of the principles governing metal-halogen exchange and palladium-catalyzed cross-coupling reactions is essential for the strategic and efficient functionalization of this scaffold. The protocols and insights provided in this guide are intended to empower researchers to confidently employ 2-bromotrifluoromethoxybenzene in their synthetic endeavors.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, enabling the functionalization of 2-bromotrifluoromethoxybenzene under milder conditions and with broader substrate scope. The continued exploration of novel cross-coupling partners and the application of this building block in the synthesis of complex, biologically active molecules will undoubtedly lead to further advancements in medicinal chemistry and beyond.

References

-

Trifluoromethoxy group. Wikipedia. [Link]

-

The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed, Feb 15, 2002. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, Jul 18, 2025. [Link]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate, Aug 09, 2025. [Link]

-

Metal-halogen exchange. Wikipedia. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube, Mar 25, 2022. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC, Dec 09, 2016. [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group, Dec 11, 2008. [Link]

-

(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI, Apr 02, 2025. [Link]

-

Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

A) Synthesis of trifluoromethyl‐functionalization compounds based on... ResearchGate. [Link]

-

Synthesis of 2-trifluoromethoxyethyl trifluoromethoxyacetate and derived 2-trifluoromethoxyacrylates. ResearchGate, Aug 05, 2025. [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed, Sep 19, 2016. [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides. RSC Publishing. [Link]

-

Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing. [Link]

-

(a) Cross-coupling reaction between bromobenzene with benzeneboronic... ResearchGate. [Link]

-

Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing, Jun 24, 2025. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Methodological & Application

Introduction: Strategic Value of 1,3-Dibromo-2-(trifluoromethoxy)benzene

As a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for leveraging 1,3-Dibromo-2-(trifluoromethoxy)benzene in Suzuki-Miyaura cross-coupling reactions. The document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures.[1][2] Its impact has been revolutionary, providing access to molecular scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.

Within drug development, the incorporation of fluorinated motifs is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a lipophilic, metabolically stable bioisostere for other functional groups.[3] Its strong electron-withdrawing nature and steric bulk can significantly enhance binding affinity, membrane permeability, and resistance to enzymatic degradation compared to a methoxy group.[3][4]

The substrate, 1,3-Dibromo-2-(trifluoromethoxy)benzene, is a powerful synthetic building block that combines these benefits. It presents two reactive bromine sites, opening the door for sequential, regioselective cross-coupling reactions.[5][6][7][8] This allows for the controlled, stepwise construction of complex, unsymmetrical molecules, making it an invaluable tool for building libraries of drug candidates and functional materials.

Mechanism and Regioselectivity: A Tale of Two Bromines

The success of a Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11]

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

For a polyhalogenated substrate like 1,3-Dibromo-2-(trifluoromethoxy)benzene, the critical question is which C-Br bond reacts first. The regioselectivity is governed by a balance of electronic and steric factors.[5][6][7]

-

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing.[4] This effect lowers the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the C-Br bond at the C1 position (ortho to -OCF3) is more electron-deficient than the C-Br bond at the C3 position. This increased electrophilicity at C1 facilitates the rate-determining oxidative addition step, as the electron-rich Pd(0) catalyst preferentially attacks the more electron-poor site.[12][13]

-

Steric Effects: The bromine atom at C1 is flanked by the bulky -OCF3 group, creating more steric hindrance than the bromine at C3. Significant steric hindrance can slow or prevent the approach of the palladium catalyst.[5]

In most cases involving electronically distinct C-Br bonds, the electronic effect dominates , leading to preferential initial coupling at the more electron-deficient position. Therefore, for 1,3-Dibromo-2-(trifluoromethoxy)benzene, the first Suzuki-Miyaura coupling is expected to occur predominantly at the C1 position. However, this selectivity can be modulated by the choice of catalyst, ligand, and reaction conditions.

Experimental Protocol: Mono-Arylation of 1,3-Dibromo-2-(trifluoromethoxy)benzene

This protocol provides a reliable starting point for the selective mono-functionalization of the substrate.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

-

1,3-Dibromo-2-(trifluoromethoxy)benzene (1.0 eq)

-

Arylboronic acid (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc), Hexanes

-

Deionized Water, Brine solution

Equipment:

-

Round-bottom flask or reaction tube suitable for heating

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon)

-

Syringes and needles

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,3-Dibromo-2-(trifluoromethoxy)benzene, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Degas the solvent mixture (e.g., Dioxane/Water) by bubbling with an inert gas for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.

-

Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

-

Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of hexanes and ethyl acetate) to yield the pure mono-arylated product.

Optimization and Data Insights

The efficiency and selectivity of the coupling can be fine-tuned by systematically varying key parameters. The choice of ligand, in particular, can have a profound impact. Bulky, electron-rich phosphine ligands often promote the formation of the active monoligated Pd(0) species, leading to higher catalytic activity.[14][15]

| Parameter | Options | Rationale & Expected Outcome |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts that require in situ reduction and are used with added ligands. Pd(PPh₃)₄ is a Pd(0) source used directly. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | PPh₃ is a standard, versatile ligand. Bulky, electron-rich biarylphosphine ligands like SPhos can accelerate the reaction, especially for challenging substrates, and may influence regioselectivity.[14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[16] Cs₂CO₃ is often more effective for less reactive partners due to its higher solubility. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |

| Temperature | 60 - 110 °C | Higher temperatures increase the reaction rate but can also lead to side reactions like proto-deboronation. Optimization is key. |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Inactive catalyst or oxygen contamination.

-

Solution: Use a fresh batch of palladium catalyst and ensure the reaction setup is rigorously deoxygenated. Screen different, more active ligands (e.g., SPhos).

-

-

Poor Regioselectivity:

-

Cause: Competing electronic and steric effects.

-

Solution: Modulate steric demand. A bulkier ligand on the palladium catalyst or a bulkier boronic acid may shift selectivity towards the less-hindered C3 position. Lowering the reaction temperature can sometimes enhance selectivity.

-

-

Proto-deboronation (Loss of Boronic Acid):

-

Cause: Reaction of the boronic acid with water/protons instead of the palladium complex.

-

Solution: Ensure a rigorously inert atmosphere. Use the minimum required amount of water in the solvent system and avoid overly harsh bases or prolonged reaction times at high temperatures.[10]

-

Applications and Sequential Functionalization

The primary value of this protocol is the generation of a 3-bromo-2-(trifluoromethoxy)-biphenyl derivative. This intermediate is a versatile platform for further diversification. The remaining C-Br bond at the C3 position is now electronically and sterically distinct from the newly formed biaryl junction, setting the stage for a second, different cross-coupling reaction.

This sequential functionalization strategy allows for the synthesis of complex, non-symmetrical tri-aryl systems. The second coupling can be another Suzuki-Miyaura reaction with a different boronic acid or other palladium-catalyzed transformations such as:

-

Buchwald-Hartwig Amination: To install amine functionalities.[17]

-

Sonogashira Coupling: To introduce alkyne groups.

-

Heck Coupling: To form C-C bonds with alkenes.

This stepwise approach provides a powerful and flexible route to novel molecular architectures for medicinal chemistry and materials science.

References

- Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Organic & Biomolecular Chemistry.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- MacInnis, G. D. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. QSpace.

- Baffoe, J. (2017). I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD.

- Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

- Poce, G., et al. (2023).

- Schlosser, M. (2006). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- (n.d.).

- Bard, A. M. (2010). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

- Ghaffari, B., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

- Fletcher, S. P. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling.

- Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.

- (n.d.).

- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- (n.d.). Application Notes and Protocols for Reactions of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.

- (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Szałek, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Lee, J., et al. (2022).

- Szałek, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.

- Vicić, D. A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

- Sharma, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.

- Kaur, N., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d].

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.

- Václavík, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI.

- The Organic Chemistry Tutor. (2022).

- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

Sources

- 1. Lab Reporter [fishersci.se]

- 2. tcichemicals.com [tcichemicals.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. queensu.scholaris.ca [queensu.scholaris.ca]

- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Agrochemicals Using 1,3-Dibromo-2-(trifluoromethoxy)benzene

Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Agrochemical Design

The relentless pursuit of more effective, safer, and environmentally benign agrochemicals has led researchers to explore the unique advantages conferred by fluorination.[1] Incorporating fluorine atoms or fluorine-containing moieties into active ingredients can dramatically enhance their biological efficacy, metabolic stability, and transport properties.[1][2] Among these, the trifluoromethoxy (-OCF₃) group is particularly noteworthy. It is a powerful electron-withdrawing group that also significantly increases the lipophilicity of a molecule.[3][4] This dual-property enhancement improves the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to more efficient delivery of the active ingredient to its target site.[1]